2-Nitropyridine-4-carbohydrazide
Overview
Description
2-Nitropyridine-4-carbohydrazide is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) at the second position and a carbohydrazide group (-CONHNH2) at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitropyridine-4-carbohydrazide typically involves the nitration of pyridine derivatives followed by the introduction of the carbohydrazide group. One common method involves the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form 2-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield 2-nitropyridine .
The carbohydrazide group can be introduced through a reaction with hydrazine hydrate (N2H4·H2O) under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to enhance the efficiency and safety of the process. These methods involve the use of microreactors to control reaction conditions precisely, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions
2-Nitropyridine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Ammonia (NH3), amines
Solvents: Ethanol, methanol, water
Major Products Formed
Aminopyridines: Formed through the reduction of the nitro group
Substituted Pyridines: Formed through nucleophilic substitution reactions
Hydrazones and Hydrazides: Formed through condensation reactions with aldehydes and ketones
Scientific Research Applications
2-Nitropyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitropyridine-4-carbohydrazide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of key biological processes . The carbohydrazide group can form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
2-Nitropyridine-4-carbohydrazide can be compared with other nitropyridine derivatives such as 2-nitropyridine-4-carboxylic acid and 2-nitropyridine-4-amine. While these compounds share similar structural features, this compound is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties .
List of Similar Compounds
- 2-Nitropyridine-4-carboxylic acid
- 2-Nitropyridine-4-amine
- 2-Nitropyridine-4-methyl ester
Properties
IUPAC Name |
2-nitropyridine-4-carbohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c7-9-6(11)4-1-2-8-5(3-4)10(12)13/h1-3H,7H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVNJSOYFOFWDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878884 | |
Record name | 2-NITROISONIAZID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58481-05-3 | |
Record name | 2-Nitro-4-pyridinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58481-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-NITROISONIAZID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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